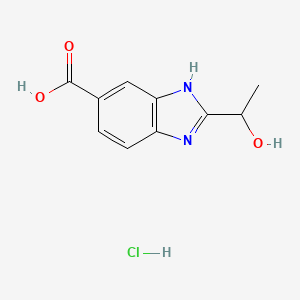

2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride

Descripción

Chemical Classification and Nomenclature

2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride belongs to the comprehensive class of benzimidazole derivatives, which are characterized as heterocyclic aromatic organic compounds. The systematic nomenclature of this compound reflects its complex molecular architecture, incorporating multiple functional groups within a fused ring system. According to the International Union of Pure and Applied Chemistry naming conventions, the compound is formally designated as 2-(1-hydroxyethyl)-3H-benzimidazole-5-carboxylic acid hydrochloride.

The molecular formula of the hydrochloride salt is C10H11ClN2O3, with a molecular weight of 242.66 grams per mole. The base compound, without the hydrochloride component, has the molecular formula C10H10N2O3 and a molecular weight of 206.20 grams per mole. The Chemical Abstracts Service has assigned the registry number 1052541-50-0 to the hydrochloride salt, while the base compound carries the registry number 145126-54-1.

The structural classification places this compound within the broader category of N-heterocyclic carboxylic acids, which are organic ligands that have attracted significant attention due to their versatile coordination modes and ability to facilitate the formation of high-dimensional coordination compounds. The presence of four donor atoms, specifically two nitrogen atoms and two oxygen atoms, provides multiple coordination possibilities that contribute to the compound's chemical versatility.

| Property | Base Compound | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C10H10N2O3 | C10H11ClN2O3 |

| Molecular Weight | 206.20 g/mol | 242.66 g/mol |

| Chemical Abstracts Service Number | 145126-54-1 | 1052541-50-0 |

| Exact Mass | 206.06900 | Not specified |

| Polar Surface Area | 86.21000 | Not specified |

Historical Development of Benzimidazole Carboxylic Acid Derivatives

The development of benzimidazole carboxylic acid derivatives traces its origins to the broader history of benzimidazole chemistry, which began in the late 19th century. The first benzimidazole molecule was synthesized by Hoebrecker and colleagues in 1872 through the reduction of 2-nitro-4-methylacetanilide. This pioneering work established the foundation for subsequent research into benzimidazole derivatives and their various modifications.

The natural utilization of benzimidazole cores gained prominence in 1944 when Woolley hypothesized that benzimidazoles possessed purine-like construction and could evoke significant biological applications. This recognition marked a turning point in the field, as researchers began to understand the potential therapeutic value of benzimidazole-based compounds. The systematic exploration of benzimidazole derivatives accelerated significantly from 1990 onwards, resulting in the synthesis of countless benzimidazole analogs that demonstrated increased potency, enhanced bioavailability, and substantial biological activity.

The specific development of carboxylic acid derivatives within the benzimidazole family represents a more specialized branch of this research. These compounds emerged as researchers recognized the importance of incorporating carboxylic acid functionality to enhance water solubility and enable additional chemical modifications. The carboxylic acid group provides opportunities for further derivatization through ester formation, amide coupling, and salt formation, significantly expanding the utility of these compounds in various applications.

The hydrochloride salt formation of 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid represents a logical progression in this developmental timeline. The formation of hydrochloride salts is a common strategy in pharmaceutical chemistry to improve the stability, solubility, and handling characteristics of organic compounds. This approach has been particularly successful with benzimidazole derivatives, as evidenced by the numerous pharmaceutical agents that exist as hydrochloride salts.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its individual properties to encompass its role as a representative member of an important class of fused heterocyclic systems. Benzimidazole derivatives have evolved as vibrant heterocyclic systems due to their demonstrated potency across a wide range of bioactive compounds. The incorporation of both hydroxyl and carboxylic acid functionalities within the benzimidazole framework creates a compound with exceptional versatility for chemical modification and biological interaction.

The heterocyclic nature of benzimidazole systems contributes to their unique chemical properties through the presence of nitrogen atoms within the aromatic ring structure. Benzimidazole exhibits both acidic and basic properties, with a reported acidity constant of 14.5, making it less acidic than phenol, imides, and carboxylic acids, but more acidic than alcohols. The basic character is characterized by a conjugate acid constant of 7, making benzimidazole approximately 60 times more basic than pyridine.

The aromatic character of benzimidazole systems arises from the completion of a sextet of π-electrons, with one pair of electrons contributed by the protonated nitrogen atom and additional electron pairs from the remaining four atoms in the ring system. This aromatic stabilization contributes significantly to the chemical stability and reactivity patterns observed in benzimidazole derivatives.

The presence of the carboxylic acid group at the 5-position of the benzimidazole ring system creates additional opportunities for intermolecular interactions through hydrogen bonding. Research has demonstrated that 1H-benzimidazole-5-carboxylic acid can form extensive hydrogen bonding networks, including oxygen-hydrogen to oxygen, nitrogen-hydrogen to oxygen, and carbon-hydrogen to oxygen interactions. These intermolecular forces contribute to the crystalline packing arrangements and solution behavior of the compound.

Position in the Benzimidazole Family of Compounds

This compound occupies a distinctive position within the extensive benzimidazole family of compounds due to its unique combination of functional groups and structural features. The benzimidazole family encompasses a vast array of derivatives that can be categorized based on their substitution patterns, functional group modifications, and applications.

The fundamental benzimidazole structure consists of a bicyclic compound that can be viewed as fused rings of benzene and imidazole. This core structure serves as a platform for numerous modifications, with substitutions possible at multiple positions around the ring system. The most common substitution patterns occur at the 1-, 2-, and 5-positions, which are highly feasible and synthetically accessible.

Within the carboxylic acid subfamily of benzimidazole derivatives, the compound under investigation represents an important example of 5-substituted benzimidazole carboxylic acids. The 5-position substitution pattern is particularly significant because it places the carboxylic acid functionality in a position that allows for optimal electronic communication with the benzimidazole ring system while maintaining accessibility for further chemical modifications.

The 2-(1-hydroxyethyl) substitution pattern places this compound within a specialized subcategory of benzimidazole derivatives that incorporate hydroxyl-containing alkyl substituents at the 2-position. This structural feature is significant because it provides additional sites for hydrogen bonding and creates opportunities for further chemical elaboration through reactions involving the hydroxyl group.

| Compound Class | Substitution Pattern | Key Features |

|---|---|---|

| Basic Benzimidazole | Unsubstituted | Core heterocyclic structure |

| 5-Carboxybenzimidazole | 5-COOH | Enhanced water solubility |

| 2-Alkyl Benzimidazoles | 2-R substitution | Modified electronic properties |

| Hydroxyethyl Derivatives | 2-(hydroxyethyl) | Additional hydrogen bonding |

| Target Compound | 2-(1-hydroxyethyl)-5-COOH | Combined functionality |

The position of this compound within the benzimidazole family is further distinguished by its existence as a hydrochloride salt. Salt formation is a common strategy for modifying the physical and chemical properties of benzimidazole derivatives, particularly those intended for pharmaceutical or research applications. The hydrochloride salt formation typically improves water solubility, crystallinity, and chemical stability compared to the free base form.

The synthetic accessibility of this compound reflects the well-established methodologies available for benzimidazole synthesis and modification. The preparation typically involves the condensation of substituted o-phenylenediamine derivatives with appropriate carboxylic acid substrates, followed by cyclization and subsequent salt formation. This synthetic approach aligns with the general strategies employed for benzimidazole derivative preparation, making the compound readily accessible for research and development purposes.

Propiedades

IUPAC Name |

2-(1-hydroxyethyl)-3H-benzimidazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3.ClH/c1-5(13)9-11-7-3-2-6(10(14)15)4-8(7)12-9;/h2-5,13H,1H3,(H,11,12)(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBXAPDIABHBSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(N1)C=C(C=C2)C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Conditions and Procedure

| Parameter | Details |

|---|---|

| Reactants | o-Phenylenediamine, L-lactic acid, HCl |

| Solvent | Aqueous hydrochloric acid solution |

| Molar Ratios | L-lactic acid : o-phenylenediamine = 1.0–1.8 : 1 HCl : o-phenylenediamine = 1.0–1.8 : 1 |

| Temperature | 93–105 °C |

| Reaction Time | 2–6 hours |

| pH Adjustment | After reaction, cooled and adjusted to weakly alkaline (pH ~8) |

| Isolation | Filtration, drying, recrystallization |

| Purity of Final Product | ~98% after recrystallization |

This method is characterized by mild reaction conditions, high and stable yields, and reduced environmental impact due to minimized acid and base usage. The crude product obtained after filtration and drying can be recrystallized to yield high-purity 2-(1-hydroxyethyl)-1H-benzimidazole crystals.

Detailed Reaction Mechanism Insights

- The condensation reaction involves the nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbon of L-lactic acid.

- Hydrochloric acid acts both as a catalyst and as a medium to facilitate the cyclization forming the benzimidazole ring.

- The reaction proceeds via intermediate formation of a Schiff base, followed by ring closure and subsequent hydroxyethyl substitution at the 2-position of the benzimidazole ring.

- The pH adjustment to weak alkalinity after reaction completion helps precipitate the product and neutralize excess acid, facilitating easier isolation.

Purification and Crystallization

- After the reaction, the mixture is cooled to room temperature.

- The pH is adjusted to weakly alkaline conditions (pH ~8) using a suitable base (e.g., sodium hydroxide).

- The product precipitates out and is collected by filtration.

- Drying under controlled conditions yields the crude hydrochloride salt.

- Recrystallization from appropriate solvents (e.g., methanol or aqueous ethanol) enhances purity to approximately 98%.

Alternative and Related Synthetic Routes

While the above method is the most direct and industrially favorable, related benzimidazole derivatives have been synthesized using variations of this approach:

- Ester Hydrolysis and Salt Formation: Some benzimidazole carboxylic acid derivatives are prepared by hydrolyzing ester precursors under basic conditions (e.g., NaOH in THF), followed by acidification to precipitate the acid form, which can then be converted to hydrochloride salts.

- Use of Organic Acids and Solvents: In some processes, organic acids such as acetic acid are used to form benzimidazole salts, with solvents like tetrahydrofuran or ethyl acetate facilitating crystallization and purification.

- Stepwise Functionalization: For more complex benzimidazole derivatives, multi-step syntheses involving halogenation, amidation, and other functional group transformations are employed, but these are less relevant for the simple hydroxyethyl benzimidazole hydrochloride.

Comparative Analysis of Preparation Methods

| Aspect | Condensation with L-Lactic Acid (Primary Method) | Ester Hydrolysis & Acidification (Alternative) | Multi-step Functionalization (Complex Derivatives) |

|---|---|---|---|

| Starting Materials | o-Phenylenediamine, L-lactic acid, HCl | Benzimidazole ester precursors, NaOH, HCl | Various substituted benzimidazole esters and reagents |

| Reaction Conditions | Mild heating (93–105 °C), aqueous acidic medium | Reflux in THF with NaOH, then acidification | Multiple steps, varied temperatures and solvents |

| Yield | High and stable | Moderate to high | Variable, often lower due to complexity |

| Purification | Filtration, recrystallization | Filtration, solvent extraction, recrystallization | Chromatography, recrystallization |

| Environmental Impact | Low (reduced acid/base usage) | Moderate (organic solvents, base usage) | Higher (multiple reagents and solvents) |

| Industrial Suitability | Excellent | Good | Limited to specialized applications |

Research Findings and Industrial Relevance

- The condensation method using L-lactic acid and hydrochloric acid is favored for industrial production due to its simplicity, safety, and cost-effectiveness.

- The reaction parameters (molar ratios, temperature, time) have been optimized to maximize yield and minimize impurities.

- The process reduces environmental pollution by limiting the use of strong acids and bases and avoiding harsh reaction conditions.

- The final hydrochloride salt form improves the compound’s stability and handling properties for pharmaceutical or chemical applications.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form different benzimidazole derivatives with altered functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have shown that derivatives of benzimidazole compounds exhibit promising antimicrobial properties against resistant strains of bacteria and fungi. For instance, certain benzimidazole derivatives have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Various derivatives showed MIC values ranging from 8 to 128 µg/mL against different bacterial strains, indicating their potential as antimicrobial agents .

- Cytotoxicity Profiles : Some derivatives exhibited low cytotoxicity in human cell lines while maintaining antimicrobial efficacy, suggesting a favorable safety profile for further development .

| Compound | Target Pathogen | MIC (µg/mL) | Cytotoxicity (IC50, µM) |

|---|---|---|---|

| 5-Fluorobenzimidazole | MRSA | 8 | >100 |

| 3,5-Dichloro-2-hydroxyphenyl derivative | C. difficile | 32 | >100 |

| Benzimidazole derivative | C. auris | 16 | >100 |

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied, particularly their effects on various cancer cell lines.

Case Studies:

- A549 Human Pulmonary Cancer Cells : Compounds were tested for their ability to reduce cell viability. Notably, a compound with a 3,5-dichloro substitution significantly reduced cell viability to 21.2% compared to untreated controls (p < 0.001) .

- Structure-Activity Relationship : The presence of specific substituents on the benzimidazole ring was found to enhance anticancer activity, highlighting the importance of molecular structure in drug design.

| Compound | Cell Line | Viability Reduction (%) | p-value |

|---|---|---|---|

| Compound with -Cl substitution | A549 | 21.2 | <0.001 |

| Control (Cisplatin) | A549 | 16.5 | - |

Photoprotective Properties

Benzimidazole derivatives have also been evaluated for their photoprotective properties, which are crucial in cosmetic formulations.

Findings:

- Sun Protection Factor (SPF) : Several compounds demonstrated significant SPF values when incorporated into cosmetic formulations, indicating their potential use as UV filters .

| Compound | SPF Value |

|---|---|

| Benzimidazole derivative A | 15 |

| Benzimidazole derivative B | 20 |

Mecanismo De Acción

The mechanism of action of 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and carboxylic acid moiety allow the compound to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The compound’s key structural features are compared with related benzimidazole derivatives below:

Table 1: Structural and Functional Group Comparison

*Molecular weights are calculated or inferred from synthesis data where explicit values are unavailable.

Key Observations:

- Hydroxyethyl vs. Methyl (): The hydroxyethyl group introduces a hydroxyl moiety, enhancing hydrogen-bonding capacity and hydrophilicity compared to the non-polar methyl group. This may improve solubility in polar solvents or biological systems .

- Hydroxyethyl vs. In contrast, the hydroxyethyl group offers electron-donating properties, stabilizing intermediates in nucleophilic reactions .

- Hydroxyethyl vs. Trihydroxyphenyl (): The trihydroxyphenyl group enables extensive hydrogen bonding and chelation with metal ions, which could be advantageous in catalysis or coordination chemistry. However, steric bulk may reduce solubility compared to the smaller hydroxyethyl group .

- Dual Carboxylic Acid (): The 2-carboxyethyl substituent introduces a second -COOH group, significantly increasing acidity and enabling complex salt formation or coordination with metal ions, a feature absent in the target compound .

Physicochemical Properties

Solubility and Stability:

- The hydrochloride salt form of the target compound ensures high aqueous solubility, critical for pharmaceutical formulations. In contrast, the chlorothiophene derivative () exhibits lower solubility due to its hydrophobic aromatic ring .

- The trihydroxyphenyl derivative () may form stable hydrates or chelates, improving stability under physiological conditions but complicating purification .

Acidity and Reactivity:

- The carboxylic acid group (pKa ~2–3) dominates the acidity profile across all compounds. However, electron-withdrawing groups (e.g., chlorothiophene in ) further lower the pKa, enhancing deprotonation in acidic environments .

- The hydroxyethyl group can undergo oxidation to a ketone or participate in etherification, offering synthetic versatility absent in methyl or carboxyethyl derivatives .

Actividad Biológica

2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride is a compound derived from the benzimidazole family, known for its diverse biological activities. Benzimidazole derivatives have gained attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer, infections, and inflammation. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H10N2O3·HCl

- Molecular Weight : 232.66 g/mol

- CAS Number : 3147265

This compound features a benzimidazole core with a hydroxyethyl side chain and a carboxylic acid functional group, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds within this class have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of tumor growth. The following table summarizes the anticancer activity of related benzimidazole derivatives:

| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| Drug 1 | 25.72 | MCF-7 (Breast Cancer) | Induces apoptosis |

| Drug 2 | 45.2 | U87 (Glioblastoma) | Cytotoxicity via cell cycle arrest |

| Drug 3 | 6.1 | JAK1/JAK3 Inhibition | Antagonist activity |

In a study by Ribeiro Morais et al., a benzimidazole derivative was shown to suppress tumor growth in mice models, indicating its potential for further development as an anticancer agent .

Antimicrobial Activity

Benzimidazole derivatives also exhibit antimicrobial properties. They have been tested against various pathogens, including Gram-positive and Gram-negative bacteria. The following table highlights some findings regarding their antimicrobial efficacy:

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 32 | S. aureus |

| Compound B | 64 | C. difficile |

| Compound C | 128 | E. coli |

These compounds act by disrupting microbial cell wall synthesis or inhibiting critical enzymatic pathways necessary for bacterial survival .

The biological activities of benzimidazole derivatives can be attributed to several mechanisms:

- Inhibition of Microtubule Formation : Many benzimidazoles disrupt microtubule dynamics, which is crucial for cell division, thereby exhibiting cytotoxic effects in cancer cells.

- Enzyme Inhibition : Some derivatives target specific enzymes such as kinases (e.g., JAK1/JAK3) and carbonic anhydrases, leading to reduced cell proliferation and increased apoptosis .

- Antioxidant Activity : Certain compounds have demonstrated the ability to scavenge free radicals, providing protective effects against oxidative stress-related damage.

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of benzimidazole derivatives, including this compound. The results indicated that these compounds significantly reduced cell viability in various cancer models, with IC50 values ranging from 6.1 µM to over 25 µM depending on the specific derivative and cell line tested .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial properties of benzimidazole derivatives against resistant strains of bacteria. The findings revealed that certain modifications to the benzimidazole structure enhanced antimicrobial activity significantly, suggesting potential pathways for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride, and how can purity be validated?

- Methodology :

- Step 1 : Start with esterification of benzoimidazole precursors (e.g., ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate analogs) followed by hydrolysis to generate the carboxylic acid moiety .

- Step 2 : Introduce the hydroxy-ethyl group via nucleophilic substitution or reduction of ketone intermediates .

- Step 3 : Purify via recrystallization or column chromatography, and validate purity using HPLC (≥98% purity) and NMR (e.g., ¹H/¹³C for structural confirmation) .

- Data Validation : Compare melting points (e.g., 214–219°C for similar imidazole hydrochlorides ) and LC-MS for molecular ion confirmation.

Q. How should researchers handle and store this compound to ensure stability and safety?

- Safety Protocols :

- Handling : Use PPE (gloves, lab coat, goggles), avoid inhalation, and work in a fume hood .

- Storage : Store in airtight containers at 2–8°C to prevent degradation; monitor humidity to avoid deliquescence .

- Disposal : Classify as hazardous waste (WGK 2 in Germany ) and incinerate via certified facilities.

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Assign peaks for the hydroxy-ethyl group (δ ~1.2–1.5 ppm for CH₃, δ ~3.7–4.2 ppm for CH₂-O) and benzoimidazole protons (aromatic δ ~7.0–8.5 ppm) .

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive mode for [M+H]⁺ ion matching theoretical molecular weight (e.g., calculated 254.68 g/mol for C₁₁H₁₂ClN₂O₃) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield of this compound?

- Experimental Design :

- Factors : Reaction temperature (50–100°C), molar ratio of reagents (1:1–1:3), and catalyst loading (0.1–1.0 mol%) .

- Response Surface Methodology (RSM) : Use a Central Composite Design (CCD) to model interactions and identify optimal conditions (e.g., 80°C, 1:2.5 ratio, 0.5 mol% catalyst) .

- Validation : Replicate center-point experiments to confirm reproducibility (RSD <5%).

Q. What computational strategies predict the compound’s reactivity in catalytic or biological systems?

- Modeling Approaches :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrophilicity of the carboxylic acid group and hydrogen-bonding potential .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina; prioritize poses with binding energies ≤ -7.0 kcal/mol .

- Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays.

Q. How can contradictory literature data on this compound’s solubility and stability be resolved?

- Conflict Resolution Workflow :

- Controlled Replication : Repeat solubility tests (e.g., in DMSO, water, ethanol) under standardized conditions (25°C, 48 hr equilibration) .

- Advanced Analytics : Use Karl Fischer titration for water content analysis and XRD to detect polymorphic variations affecting stability .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare published datasets and identify outliers due to impurities or storage conditions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.